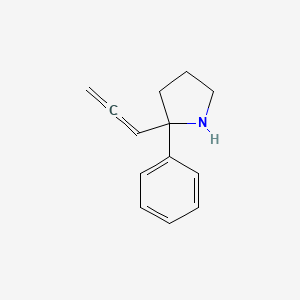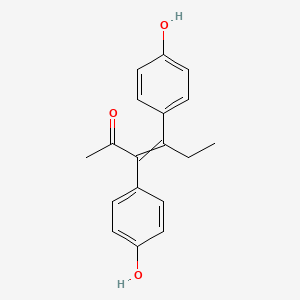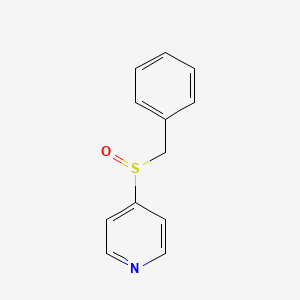
2-Phenyl-2-propadienylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-propadienylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyl group and a propadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-propadienylpyrrolidine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with pyrrolidine, followed by the addition of a propadienyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-propadienylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The phenyl and propadienyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-2-propadienylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-propadienylpyrrolidine involves its interaction with specific molecular targets. The phenyl and propadienyl groups can interact with various enzymes and receptors, leading to changes in cellular pathways. These interactions are often studied using computational modeling and biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-Phenylpyrrolidine: Lacks the propadienyl group and has different reactivity and applications.
2-Phenyl-2-butanol: Contains a hydroxyl group instead of a pyrrolidine ring.
Phenylpyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring
Uniqueness
2-Phenyl-2-propadienylpyrrolidine is unique due to the presence of both phenyl and propadienyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89998-45-8 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
InChI |
InChI=1S/C13H15N/c1-2-9-13(10-6-11-14-13)12-7-4-3-5-8-12/h3-5,7-9,14H,1,6,10-11H2 |
Clave InChI |
PDXDNGIZDAKZHY-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1(CCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
phenylsilane](/img/structure/B14376198.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

